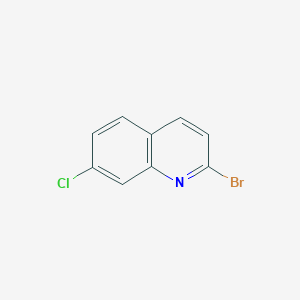

2-Bromo-7-chloroquinoline

説明

BenchChem offers high-quality 2-Bromo-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMIDBWHBBLQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for 2-Bromo-7-chloroquinoline: An In-depth Technical Guide

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Bromo-7-chloroquinoline (CAS No. 99455-15-9). As a critical intermediate in the synthesis of pharmaceuticals and functional materials, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation in research and development settings.[1][2] This document is structured to provide not just the data, but the underlying scientific rationale for the observed and predicted spectral features, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-Bromo-7-chloroquinoline possesses a rigid heterocyclic scaffold. The quinoline core, substituted with two different halogen atoms, gives rise to a distinct and predictable spectroscopic profile. The electronegative nitrogen atom, along with the electron-withdrawing and sterically influential bromine and chlorine substituents, dictates the electronic environment of every proton and carbon atom, which is directly reflected in the NMR spectra.[3] Similarly, the vibrational modes of the aromatic rings and the carbon-halogen bonds produce a characteristic fingerprint in the infrared spectrum. Mass spectrometry reveals the molecule's exact mass, its unique isotopic pattern, and its fragmentation behavior under ionization.

The molecular structure and standard numbering convention for the quinoline ring are presented below. This numbering is essential for the unambiguous assignment of NMR signals.

Caption: Molecular structure of 2-Bromo-7-chloroquinoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Bromo-7-chloroquinoline. The chemical shifts (δ) and coupling constants (J) provide definitive information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Data

While a definitive experimental spectrum was not available in the searched literature, a highly reliable prediction can be synthesized based on data from analogous compounds like 2-chloroquinoline and established substituent chemical shift (SCS) principles.[3] The protons on the pyridine ring (H-3, H-4) are expected to be downfield due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen. The protons on the carbocyclic ring (H-5, H-6, H-8) will have their chemical shifts modulated by the chlorine at C-7.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Prediction |

|---|---|---|---|---|

| H-3 | 7.45 - 7.55 | d | J3,4 ≈ 8.5 | Shielded relative to H-4. Coupled only to H-4. |

| H-4 | 8.05 - 8.15 | d | J4,3 ≈ 8.5 | Deshielded by proximity to nitrogen. Coupled only to H-3. |

| H-5 | 7.75 - 7.85 | d | J5,6 ≈ 8.8 | Deshielded by peri-interaction with H-4. Coupled to H-6. |

| H-6 | 7.50 - 7.60 | dd | J6,5 ≈ 8.8, J6,8 ≈ 2.0 | Influenced by both Cl at C-7 and Br at C-2. Coupled to H-5 and H-8. |

| H-8 | 8.10 - 8.20 | d | J8,6 ≈ 2.0 | Deshielded by proximity to nitrogen. Coupled only to H-6 (meta). |

Note: These are predicted values. Actual experimental values may vary slightly.

Predicted ¹³C NMR Data

The carbon signals are also influenced by the substituents. The carbons directly attached to the electronegative nitrogen (C-2, C-8a) and halogens (C-2, C-7) are significantly affected.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale for Prediction |

|---|---|---|

| C-2 | 142.0 - 144.0 | Attached to both N and Br, significant deshielding. |

| C-3 | 123.0 - 125.0 | Standard aromatic C-H. |

| C-4 | 137.0 - 139.0 | Deshielded due to α-position relative to C-4a and β to N. |

| C-4a | 148.0 - 150.0 | Quaternary carbon at ring junction, deshielded by N. |

| C-5 | 128.0 - 130.0 | Aromatic C-H. |

| C-6 | 127.5 - 129.5 | Aromatic C-H. |

| C-7 | 135.0 - 137.0 | Attached to Cl, deshielded. |

| C-8 | 129.0 - 131.0 | Aromatic C-H. |

| C-8a | 147.0 - 149.0 | Quaternary carbon attached to N. |

Note: These are predicted values. Actual experimental values may vary slightly.

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 2-Bromo-7-chloroquinoline.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity (line shape for TMS <0.5 Hz).

-

Acquire a standard ¹H NMR spectrum with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

Acquire a ¹³C{¹H} NMR spectrum using a standard pulse program with proton decoupling, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. The spectrum provides a characteristic fingerprint, confirming the presence of the quinoline core and carbon-halogen bonds.

Expected Characteristic IR Absorption Bands

The IR spectrum of 2-Bromo-7-chloroquinoline is expected to be dominated by vibrations from the aromatic system and the C-X bonds.[4][5]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds. |

| 1610 - 1580 | C=C & C=N Ring Stretch | Strong-Medium | Multiple bands are expected from the quinoline ring system. |

| 1500 - 1400 | C=C & C=N Ring Stretch | Strong-Medium | Further characteristic vibrations of the aromatic core. |

| 850 - 750 | C-H Out-of-Plane Bending | Strong | The substitution pattern on the rings determines the exact position. |

| 1100 - 1000 | C-Cl Stretch | Medium | Typical region for aryl chlorides. |

| 700 - 550 | C-Br Stretch | Medium-Strong | Typical region for aryl bromides. |

Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount (1-2 mg) of the solid 2-Bromo-7-chloroquinoline sample onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition via isotopic patterns. The fragmentation pattern gives insight into the molecule's stability and structure.

Molecular Ion Peak and Isotopic Pattern

The molecular formula of 2-Bromo-7-chloroquinoline is C₉H₅BrClN.[6] The presence of both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺•. This pattern is a definitive confirmation of the presence of one Br and one Cl atom. The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).[7]

Table 4: Predicted Isotopic Distribution for the Molecular Ion [C₉H₅BrClN]⁺•

| Ion | m/z (Da) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| [M]⁺• | 240.9294 | 100.0 | ¹²C₉¹H₅⁷⁹Br³⁵Cl¹⁴N |

| [M+1]⁺• | 241.9327 | 10.1 | Due to ¹³C |

| [M+2]⁺• | 242.9265 | 129.5 | From ⁸¹Br and ³⁷Cl |

| [M+3]⁺• | 243.9298 | 13.9 | ¹³C and [M+2] isotopes |

| [M+4]⁺• | 244.9236 | 31.3 | From ⁸¹Br and ³⁷Cl |

The most prominent peaks will be at m/z ~241, ~243, and ~245 with an approximate ratio of 100:130:31, which is a unique signature.

Plausible Fragmentation Pathway (Electron Ionization)

Under Electron Ionization (EI), the molecular ion will be formed, followed by fragmentation. The quinoline ring is relatively stable, so fragmentation will likely involve the loss of the halogen substituents.

-

Loss of Br•: The C-Br bond is weaker than the C-Cl bond and will likely cleave first, leading to a fragment at [M-Br]⁺.

-

Loss of Cl•: Loss of the chlorine radical from the molecular ion would produce an [M-Cl]⁺ fragment.

-

Sequential Loss: A common pathway is the loss of Br• followed by the loss of HCN from the pyridine ring, a characteristic fragmentation for quinolines.

Caption: Plausible EI fragmentation pathway for 2-Bromo-7-chloroquinoline.

Experimental Protocol for MS Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe (for solids) or a GC inlet.

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern to confirm the elemental composition.

Conclusion

The spectroscopic characterization of 2-Bromo-7-chloroquinoline is a clear-cut process when approached with a foundational understanding of spectroscopic principles. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for researchers to confirm the identity, purity, and structure of this important chemical intermediate. The unique isotopic signature in the mass spectrum is particularly powerful for unambiguous identification. By following the outlined, self-validating protocols, laboratories can ensure the generation of high-quality, reliable data essential for advancing research and development objectives.

References

-

MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link] [Accessed: February 2, 2026].

-

PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Available at: [Link] [Accessed: February 2, 2026].

-

PubChem. (n.d.). 7-Bromo-2-chloroquinoline. Available at: [Link] [Accessed: February 2, 2026].

-

PubChem. (n.d.). 7-Chloroquinoline. Available at: [Link] [Accessed: February 2, 2026].

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link] [Accessed: February 2, 2026].

-

PubMed Central (PMC). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available at: [Link] [Accessed: February 2, 2026].

-

Sci-Hub. (1972). Infrared spectra and rotational isomerism in 2-chloro, 2-bromo and 2-iodobutane. Available at: [Link] [Accessed: February 2, 2026].

-

News-Medical.net. (2018). A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available at: [Link] [Accessed: February 2, 2026].

-

ACS Publications. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Available at: [Link] [Accessed: February 2, 2026].

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link] [Accessed: February 2, 2026].

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9 [sigmaaldrich.com]

- 7. 7-Bromo-2-chloroquinoline | C9H5BrClN | CID 14221034 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Quinoline Scaffold: From Coal Tar to Targeted Oncology

A Technical Guide on the Discovery, Synthesis, and Pharmacological Evolution of Substituted Quinolines

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged structures in medicinal chemistry.[1] From its initial isolation in coal tar by Friedlieb Ferdinand Runge to its central role in the "Golden Age" of antibiotics (fluoroquinolones) and its current renaissance in targeted kinase inhibitors (Lenvatinib, Cabozantinib), quinoline has remained a cornerstone of drug discovery. This guide analyzes the historical trajectory, synthetic evolution, and structure-activity relationships (SAR) that make this heterocycle indispensable to modern pharmaceutical research.

Part 1: Historical Genesis & The "Blue Oil"

The discovery of quinoline is a dual narrative of industrial isolation and natural product degradation.

The Coal Tar Isolation (1834)

In 1834, German chemist Friedlieb Ferdinand Runge , working with coal tar distillates, isolated a substance he termed Leukol (Greek leukos, white) due to its colorless nature when pure.[2] Simultaneously, he isolated Kyanol (aniline), which turned blue upon oxidation. Runge’s Leukol was later identified as impure quinoline.

The Cinchona Connection (1842)

Independently, French chemist Charles Gerhardt (1842) subjected the antimalarial alkaloid Quinine (isolated from Cinchona bark) to alkaline fusion (potassium hydroxide distillation).[2] He obtained a volatile oil he named Chinolein. It was not until the work of August Hofmann that Leukol and Chinolein were proven to be the same molecule: Quinoline .

The Serendipitous Link: Chloroquine to Nalidixic Acid

The most critical pivot in quinoline history occurred in 1962 . George Lesher and colleagues at Sterling Winthrop were synthesizing the antimalarial Chloroquine . During the purification of chloroquine intermediates, they isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .[3]

-

Observation: This "impurity" showed weak antibacterial activity.

-

Optimization: Lesher replaced the quinoline nitrogen arrangement to a naphthyridine core to create Nalidixic Acid , the progenitor of all quinolone antibiotics.

-

Return to Quinoline: Later generations (e.g., Ciprofloxacin) returned to the quinoline core (specifically the fluoroquinolone scaffold) for broader spectrum activity.

Part 2: The Synthetic Evolution

The synthesis of substituted quinolines has evolved from "shake-and-bake" acid catalysis to precision transition-metal cross-coupling.

The Classic Era: Skraup Synthesis (1880)

Zdenko Hans Skraup developed the archetypal synthesis.[4][5] It is robust but notoriously violent if uncontrolled.

-

Reactants: Aniline + Glycerol + Sulfuric Acid + Oxidant (Nitrobenzene/As₂O₅).[4]

-

Mechanism: Glycerol dehydrates to Acrolein in situ. Aniline undergoes conjugate addition (Michael addition) to acrolein, followed by acid-mediated cyclization and oxidation.

The Modern Era: Transition Metal Catalysis

Modern medicinal chemistry demands milder conditions and regioselectivity.

-

Friedländer Annulation (Modified): Condensation of 2-aminobenzaldehydes with ketones.

-

C-H Activation: Rh(III) or Cu(II) catalyzed oxidative annulation of anilines with alkynes or alkenes. This avoids pre-functionalized starting materials.

Part 3: Visualization of Pathways

Diagram 1: The Evolutionary Timeline

Caption: The trajectory of the quinoline scaffold from coal tar impurity to blockbuster oncology drug.

Diagram 2: Mechanism of Skraup Synthesis

Caption: Step-by-step mechanistic flow of the Skraup synthesis via the acrolein intermediate.

Part 4: Experimental Protocols

Protocol A: The "Classic" Skraup Synthesis (Modernized Safety)

Context: Suitable for generating the unsubstituted parent heterocycle or simple derivatives. Safety Warning: This reaction is highly exothermic. The "Sulfo-Mix" modification is used here to prevent thermal runaway.

-

Reagents: Aniline (0.1 mol), Glycerol (0.3 mol), Sodium 3-nitrobenzenesulfonate (0.07 mol, Oxidant), Sulfuric acid (65%, 50 mL).

-

Setup: 250 mL 3-neck round-bottom flask, reflux condenser, mechanical stirrer (magnetic stirring often fails due to viscosity).

-

Procedure:

-

Mix aniline, glycerol, and the oxidant in the flask.

-

Add sulfuric acid dropwise with cooling (ice bath) to keep temp < 50°C.

-

Heat the mixture cautiously to 100°C. Critical Step: The reaction will exotherm. Remove heat immediately if reflux becomes vigorous.

-

Once the exotherm subsides, reflux at 140°C for 4 hours.

-

-

Workup:

-

Cool to room temperature. Dilute with water (100 mL).

-

Basify with 50% NaOH to pH > 10. Steam distill the mixture to isolate the quinoline.

-

Extract distillate with ether, dry over MgSO₄, and concentrate.

-

Protocol B: Modern Cu-Catalyzed Oxidative Annulation

Context: For synthesizing 2-substituted quinolines from amino benzyl alcohols (Green Chemistry approach). Reference: J. Org. Chem. 2018, 83, 19, 11847–11859.

-

Reagents: 2-Aminobenzyl alcohol (1.0 mmol), Acetophenone (1.2 mmol), CuBr₂ (5 mol%), KOH (1.0 equiv).

-

Solvent: Toluene (3 mL).

-

Procedure:

-

In a sealed tube, combine the alcohol, ketone, CuBr₂, and KOH in toluene.

-

The reaction is performed under an air atmosphere (O₂ is the terminal oxidant).

-

Heat to 100°C for 12 hours.

-

-

Mechanism:

-

Copper catalyzes the oxidation of the alcohol to the aldehyde.

-

Aldehyde condenses with the ketone (Friedländer-type).

-

Copper assists in the final dehydrogenative aromatization.

-

-

Validation:

-

TLC (Hexane/EtOAc 4:1) to monitor disappearance of alcohol.

-

Yields typically >85%.[6]

-

Part 5: Pharmacological SAR (Structure-Activity Relationship)

Fluoroquinolones (Antibiotics)

The transition from Nalidixic acid to Ciprofloxacin required specific modifications to the core.

| Position | Substituent | Effect on Pharmacology |

| N-1 | Cyclopropyl | Optimal potency; increases lipophilicity and cell penetration. |

| C-3 | Carboxyl | Essential for binding to DNA Gyrase (forms salt bridge). |

| C-4 | Keto | Essential for binding to DNA Gyrase. |

| C-6 | Fluorine | The "Magic Bullet." Increases cell wall penetration and gyrase affinity 100-fold. |

| C-7 | Piperazine | Broadens spectrum to include Gram-negative (Pseudomonas). |

Kinase Inhibitors (Oncology)

In cancer therapy (e.g., Lenvatinib , Bosutinib ), the quinoline acts as a hinge-binder in the ATP-binding pocket of kinases (VEGFR, SRC).

-

Hinge Binding: The Quinoline N1 nitrogen often accepts a hydrogen bond from the kinase hinge region.

-

4-Position: Substitution here (e.g., carboxamide in Lenvatinib) directs the tail of the molecule into the solvent-front or back-pocket, determining selectivity.

Diagram 3: SAR Logic of Fluoroquinolones

Caption: Critical substitution points on the quinolone core for antibiotic efficacy.

References

-

Runge, F. F. (1834).[2] Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie.

-

Skraup, Z. H. (1880).[4][7] Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[8][9] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

-

Andersag, H. (1948). Antimalarials: Chloroquine. U.S. Patent 2,233,970.

-

Emmerson, A. M., & Jones, A. M. (2003).[9] The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.

-

Marelli, E., et al. (2018). Copper-Catalyzed Oxidative Annulation for the Synthesis of Quinolines. Journal of Organic Chemistry.

-

Hao, H., et al. (2013). FDA-approved small-molecule kinase inhibitors.[1][10][11] Trends in Pharmacological Sciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. iipseries.org [iipseries.org]

- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 9. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromo-7-Chloroquinoline in Enzyme Inhibition Studies

Executive Summary: The "Privileged" Scaffold

2-Bromo-7-chloroquinoline (CAS: 1044764-18-2) is not merely a reagent; it is a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Its utility stems from its dual-halogenated architecture, which allows for orthogonal functionalization. The C2-bromo position serves as a highly reactive "exit vector" for introducing diversity (via cross-coupling or nucleophilic substitution), while the C7-chloro substituent often acts as a metabolic anchor or lipophilic contact point, critical for mimicking established pharmacophores like chloroquine.

This guide details the technical workflow for utilizing 2-Bromo-7-chloroquinoline to generate and validate enzyme inhibitors, specifically focusing on Cysteine Proteases (e.g., SARS-CoV-2 MPro) and Kinases , where this scaffold has demonstrated significant utility.

Chemical Biology & SAR Logic

To design effective inhibition studies, one must understand the Structure-Activity Relationship (SAR) potential of the core molecule.

The Orthogonal Reactivity Map

The molecule possesses two halogen handles with distinct electronic environments. This allows for controlled, sequential modification—a requirement for building high-affinity libraries.

Figure 1: SAR Logic of 2-Bromo-7-chloroquinoline. The C2 position is the primary vector for introducing target-specific motifs, while C7 enhances bioavailability and fit.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

Context: Recent studies have highlighted 2-chloroquinoline derivatives as inhibitors of viral cysteine proteases (e.g., SARS-CoV-2 MPro) [1]. This protocol describes a self-validating workflow to test derivatives of 2-Bromo-7-chloroquinoline against such targets using a FRET-based substrate.

Reagents & Setup

-

Enzyme: Recombinant Cysteine Protease (e.g., MPro, Cathepsin L) at 5–20 nM final concentration.

-

Substrate: FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage restores fluorescence.

-

Test Compounds: 2-Bromo-7-chloroquinoline derivatives (dissolved in 100% DMSO).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (critical for cysteine proteases).

Causality in Protocol Design

-

DTT Inclusion: Cysteine proteases have an active site thiol (-SH) that is prone to oxidation. DTT maintains the enzyme in a reduced, active state. Crucial: If your inhibitor relies on a covalent mechanism (e.g., reacting with the catalytic cysteine), high DTT concentrations may interfere. For covalent inhibitors, lower DTT to 0.1 mM or remove it during the pre-incubation step.

-

Pre-incubation: Essential for identifying slow-binding or covalent inhibitors. We include a 10-minute pre-incubation of Enzyme + Inhibitor before adding Substrate.

Step-by-Step Workflow

Step 1: Compound Preparation [1][2][3]

-

Prepare a 10 mM stock of the 2-Bromo-7-chloroquinoline derivative in DMSO.

-

Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (e.g., 100 µM down to 5 nM).

Step 2: Assay Plate Setup (384-well Black Plate)

-

Transfer: Add 200 nL of compound (or DMSO control) to wells using an acoustic dispenser or pin tool.

-

Enzyme Addition: Dispense 10 µL of Enzyme Solution (2x concentration in Assay Buffer).

-

Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to equilibrate with the active site.

-

Substrate Initiation: Dispense 10 µL of Substrate Solution (2x concentration, typically at

). -

Detection: Immediately measure fluorescence (Ex/Em: 340/490 nm) in kinetic mode for 60 minutes.

Data Validation (Self-Check)

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Linearity: Only use the initial linear portion of the velocity curve (RFU vs. Time) to calculate

.

Kinetic Analysis & Mechanism of Action

Once inhibition is confirmed, you must determine how the molecule inhibits. 2-Bromo-7-chloroquinoline derivatives often act as Competitive (binding the active site) or Mixed inhibitors.

Diagnostic Flowchart

Use this logic to interpret your Lineweaver-Burk plots.

Figure 2: Decision tree for determining the Mode of Inhibition based on kinetic data.

Quantitative Data Summary

When reporting results for this scaffold, structure your data as follows to ensure comparability across derivatives.

| Parameter | Definition | Target Criteria (Hit) | Target Criteria (Lead) |

| IC50 | Concentration inhibiting 50% activity | < 10 µM | < 100 nM |

| Hill Slope | Steepness of the dose-response curve | ~ 1.0 | 1.0 ± 0.2 |

| Residence Time | Duration of target engagement (1/ | N/A | > 30 min |

| LE (Ligand Efficiency) | Binding energy per heavy atom | > 0.3 | > 0.4 |

Note: Ligand Efficiency (LE) is critical for 2-Bromo-7-chloroquinoline studies. Because the scaffold is small (MW ~242 Da), a moderate IC50 (e.g., 5 µM) represents a high quality "fragment" hit that can be grown into a potent drug.

Safety & Handling

GHS Classification:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Skin Sensitization: Potential sensitizer.

Protocol:

-

Always handle 2-Bromo-7-chloroquinoline in a fume hood .

-

Wear nitrile gloves (double gloving recommended for stock solution preparation).

-

In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention.

References

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. National Institutes of Health (NIH) / PMC. [Link] (Source validating the use of the 2-chloroquinoline scaffold for viral protease inhibition.)

-

2-Bromo-7-chloroquinoline | C9H5BrClN | CID 19930527. PubChem. [Link] (Authoritative source for physicochemical properties and safety data.)

-

4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors. Journal of Medicinal Chemistry / PMC. [Link] (Reference for the 7-chloroquinoline moiety in metalloprotease inhibition.)[6]

-

Enzyme Inhibition: Mechanisms and Kinetic Analysis. Chemistry LibreTexts. [Link] (Foundational reference for the kinetic analysis protocols described.)

Sources

- 1. mdpi.com [mdpi.com]

- 2. dakenchem.com [dakenchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromoquinoline | C9H6BrN | CID 2762756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromo-2-chloroquinoline | C9H5BrClN | CID 14221034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis and Functionalization of 2-Bromo-7-chloroquinoline Scaffolds

Executive Summary & Scientific Rationale

The 2-bromo-7-chloroquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile electrophile for the development of antimalarial, antiviral, and anticancer therapeutics.[1][2] While the 7-chloro substitution provides metabolic stability and lipophilicity (mimicking the classic chloroquine core), the 2-bromo position offers a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This application note details a robust, field-proven protocol for the synthesis of 2-bromo-7-chloroquinoline from its lactam precursor, followed by a validated method for its functionalization. Unlike generic procedures, this guide addresses the specific solubility and regioselectivity challenges inherent to halogenated quinolines.

Key Mechanistic Insights[1]

-

The "Lactam-Enol" Equilibrium: The precursor, 7-chloroquinolin-2(1H)-one, exists in a tautomeric equilibrium.[1] Successful bromination requires shifting this equilibrium toward the enol form, typically achieved using phosphorus oxybromide (

) which acts as both a Lewis acid and a brominating agent. -

Regioselectivity: The 2-position is activated for nucleophilic aromatic substitution (

) and oxidative addition to Pd(0), making it significantly more reactive than the 7-chloro position. This selectivity allows for orthogonal functionalization without protecting groups.[1]

Retrosynthetic Analysis & Workflow

The synthesis is best approached via the activation of the lactam oxygen.[1] Direct halogenation of the N-oxide is possible but often yields mixtures.[1] The lactam route is scalable and cleaner.[1]

Figure 1: Reaction pathway transforming the stable lactam into the reactive bromide, followed by cross-coupling.[1]

Protocol A: Synthesis of 2-Bromo-7-chloroquinoline

This protocol converts 7-chloroquinolin-2(1H)-one to the 2-bromo derivative.[1]

Precursor Note: If starting from 3-chloroaniline, the synthesis of the 7-chloroquinolin-2(1H)-one precursor is typically achieved via the Knorr quinoline synthesis or by condensing with cinnamoyl chloride followed by

Materials & Reagents

| Reagent | Equiv.[1][3][4][5][6] | Role | CAS No. |

| 7-Chloroquinolin-2(1H)-one | 1.0 | Substrate | 20683-10-5 |

| Phosphorus Oxybromide ( | 2.5 | Brominating Agent | 7789-59-5 |

| Anhydrous Toluene | Solvent | Reaction Medium | 108-88-3 |

| Sodium Bicarbonate (sat.[1] aq.) | N/A | Quench/Neutralization | 144-55-8 |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Argon or Nitrogen).[1]

-

Addition: Charge the flask with 7-chloroquinolin-2(1H)-one (5.0 g, 27.8 mmol). Add anhydrous toluene (50 mL). The starting material will likely remain a suspension.[1]

-

Activation: Add

(19.9 g, 69.5 mmol) in portions.-

Caution: This reaction is endothermic initially but becomes exothermic upon heating.[1]

-

-

Reaction: Heat the mixture to 100°C (oil bath temperature). Stir for 3–5 hours.

-

Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice/water with vigorous stirring.

-

Safety: Hydrolysis of excess

is violent and releases acid fumes.[1] Perform in a fume hood.

-

-

Neutralization: Adjust the pH of the aqueous layer to ~8 using saturated

solution. -

Extraction: Extract with Dichloromethane (DCM) (

mL).[1] -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).[1]

Expected Yield: 80–90%

Characterization:

Protocol B: Functionalization via Suzuki-Miyaura Coupling[1][8]

This protocol demonstrates the chemoselective coupling at the C2 position, leaving the C7-chlorine intact for future derivatization.[1]

Materials & Reagents

| Reagent | Equiv.[1][3][4][5][6] | Role |

| 2-Bromo-7-chloroquinoline | 1.0 | Electrophile |

| Phenylboronic Acid | 1.2 | Nucleophile |

| 0.05 (5 mol%) | Catalyst | |

| 3.0 | Base | |

| 1,4-Dioxane | Solvent | Solvent |

Step-by-Step Methodology

-

Degassing: In a reaction vial, combine 1,4-dioxane and the 2M

solution. Sparge with Argon for 15 minutes to remove dissolved oxygen.[1]-

Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

-

Assembly: Add 2-bromo-7-chloroquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), and

(58 mg, 0.05 mmol). -

Reaction: Seal the vial and heat to 90°C for 12 hours.

-

Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (

mL).[1] -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Experimental Workflow Diagram

Figure 2: Sequential workflow for the synthesis and subsequent functionalization.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Bromination) | Incomplete conversion (Lactam remaining) | Increase |

| Impurity: Hydrolysis Product | Moisture ingress during reaction | Use strictly anhydrous toluene; dry glassware in oven >120°C. |

| Pd Black Precipitation | Oxygen in Suzuki reaction | Degas solvents more thoroughly; switch to |

| Regioselectivity Loss | Coupling at C7-Cl | Lower temperature to 80°C; ensure stoichiometry of boronic acid is not >1.5 equiv. |

References

-

Preparation of 7-chloroquinaldine and related derivatives. Source: PrepChem.com.[1] (n.d.). Synthesis of 7-chloroquinaldine. URL:[Link]

-

Suzuki-Miyaura Coupling: Mechanism & Examples. Source: NRO Chemistry.[1] (n.d.). Suzuki Coupling: Mechanism & Examples. URL:[Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Source: Asian Journal of Chemistry.[1] (2001).[1][6] Vol. 13, No. 2. URL:[Link]

Sources

Application Note: Precision Functionalization of 2-Bromo-7-chloroquinoline

Executive Summary & Strategic Value

2-Bromo-7-chloroquinoline (CAS: 1044764-18-2) represents a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of antimalarial, anticancer, and antiviral agents.[1][2][3] Its value lies in its orthogonal reactivity profile : the significant electronic and steric differentiation between the C2-bromo and C7-chloro positions allows for controlled, sequential functionalization.

This guide provides a validated roadmap for exploiting this selectivity. By leveraging the inherent reactivity hierarchy (

Mechanistic Insight: The Selectivity Landscape

The successful functionalization of this scaffold relies on the kinetic differentiation of the two halogenated sites.

Reactivity Hierarchy[1]

-

C2-Position (Bromine): Highly activated.[1] The adjacent nitrogen atom renders the C2 position electron-deficient (via inductive -I and mesomeric -M effects), facilitating rapid oxidative addition by Pd(0). Furthermore, the C-Br bond is weaker than the C-Cl bond (

vs -

C7-Position (Chlorine): Deactivated relative to C2. It behaves like a standard aryl chloride.[1] Oxidative addition at this site requires electron-rich, bulky ligands (e.g., Buchwald ligands) and elevated temperatures, usually after the C2 position has been derivatized.[1]

Visualization of Reaction Pathways

Caption: Kinetic bifurcation of oxidative addition pathways. The C2-Br pathway is energetically favored, enabling chemoselective functionalization.[1]

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C2 without affecting the C7-Cl handle.

Reagents:

-

Substrate: 2-Bromo-7-chloroquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under argon flow.

-

Charging: Add 2-Bromo-7-chloroquinoline (1.0 mmol, 242 mg), Arylboronic acid (1.1 mmol), and Pd(PPh3)4 (0.03 mmol, 35 mg).

-

Solvent Addition: Add 1,4-Dioxane (5 mL) via syringe. Sparge the solution with argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Base Addition: Add degassed 2.0 M Na2CO3 (1.5 mL) via syringe.

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography on silica gel.

Optimization Table: Ligand Effects on Selectivity

| Ligand | Temp (°C) | Yield (C2-Product) | Yield (Bis-Product) | Notes |

| PPh3 | 80 | 92% | <1% | Recommended for high selectivity. |

| dppf | 80 | 88% | 3% | Good alternative; faster rate. |

| PCy3 | 80 | 65% | 15% | Too electron-rich; promotes C7 activation.[1] |

| XPhos | 100 | 10% | 85% | Promotes bis-coupling; avoid for Step 1.[1] |

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C2.[4] Critical Insight: 2-Haloquinolines are electrophilic.[1] With strong nucleophiles (primary aliphatic amines), this reaction may proceed via S_NAr (Nucleophilic Aromatic Substitution) rather than Pd-catalysis.[1] However, for anilines or weaker nucleophiles, Pd-catalysis is required.[1]

Reagents:

-

Substrate: 2-Bromo-7-chloroquinoline (1.0 equiv)

-

Amine: Aniline derivative (1.2 equiv)

-

Ligand: BINAP (4 mol%) or Xantphos (4 mol%)

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Perform all steps in a glovebox or using strict Schlenk techniques.

-

Mixing: Combine Pd2(dba)3 and BINAP in toluene and stir for 10 mins at RT to pre-form the active catalyst complex (Solution turns orange/red).

-

Addition: Add the quinoline substrate, amine, and base to the reaction vessel. Add the catalyst solution via cannula.

-

Reaction: Heat to 100°C for 12-16 hours.

-

Control Check: If using a primary alkyl amine, run a control reaction without Pd to check if S_NAr is sufficient (often cleaner).[1]

-

-

Workup: Filter through a celite pad to remove palladium black and inorganic salts.[1] Concentrate and purify.

Protocol C: Sequential C7-Functionalization

Objective: Activate the "dormant" C7-chloride after C2 is substituted.

Reagents:

-

Substrate: 2-Aryl-7-chloroquinoline (from Protocol A)

-

Coupling Partner: Boronic acid, Amine, or Alkyne[1]

-

Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3

-

Ligand: XPhos or SPhos (Buchwald Dialkylbiaryl phosphines are essential here)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: n-Butanol or Toluene/Water (biphasic)

Why this works: The C7-Cl bond is strong. Standard ligands (PPh3) will not facilitate oxidative addition effectively. Electron-rich, bulky ligands like XPhos increase the electron density on Pd(0), facilitating insertion into the C-Cl bond.[1]

Troubleshooting & "Gotchas"

Hydrodehalogenation[1]

-

Symptom: Formation of 7-chloroquinoline (loss of Br) or quinoline (loss of both).

-

Cause:

-hydride elimination from alkyl-Pd species or hydrogen transfer from solvent (e.g., alcohols).[1] -

Solution: Use aprotic solvents (Dioxane, Toluene) instead of alcohols.[1] Ensure strictly anhydrous conditions if using hydride-donor bases.[1]

Catalyst Poisoning[1]

-

Symptom: Reaction stalls at 20-30% conversion.[1]

-

Cause: Nitrogen atoms in the quinoline ring or the amine coupling partner can coordinate to Pd, displacing the phosphine ligand.

-

Solution: Use bidentate ligands (dppf, Xantphos) which are harder to displace than monodentate ligands.[1] Increase catalyst loading to 5-10 mol%.

S_NAr Competition

-

Insight: If coupling a primary amine, you might observe product formation even without Pd.[1]

-

Validation: Always run a "No-Pd" control reaction when using amines. If S_NAr works, it is preferred (cheaper, no metal waste).[1]

Workflow Visualization

Caption: Sequential functionalization workflow. Step 1 exploits the reactive C2-Br; Step 2 requires specialized conditions for C7-Cl.

References

-

Reactivity of Haloquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (General reactivity principles of quinolines).

-

Suzuki Coupling Protocols: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][7] Chem. Rev.[1][7][8]1995 , 95, 2457–2483.[1][7] Link

-

Buchwald-Hartwig Amination: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27–50.[1] Link

-

Sequential Coupling Strategy: Laclef, S., et al. "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline."[1] J. Org.[1][7][9] Chem.2008 , 73, 8880-8892.[1][4] Link (Demonstrates sequential concept on similar halo-quinoline scaffold).

-

Selectivity Data: Wolf, C., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline."[1] Synlett2010 , 4, 644-648.[1][10] Link (Analogous reactivity in nitrogen heterocycles).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dakenchem.com [dakenchem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-7-chloroquinoline

Executive Summary

This application note details the optimized protocols for the chemoselective Suzuki-Miyaura cross-coupling of 2-bromo-7-chloroquinoline . This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for antimalarials, kinase inhibitors, and receptor modulators.

The core technical challenge is achieving exclusive coupling at the C2 position while leaving the C7-chlorine intact for orthogonal functionalization. This guide provides two validated methods: a Standard Thermal Protocol for robust substrates and a High-Efficiency Microwave Protocol for sterically hindered or electron-deficient boronic acids.

Mechanistic Rationale & Chemoselectivity[1]

The Reactivity Hierarchy

The chemoselectivity relies on the electronic disparity between the pyridine ring (C2) and the benzene ring (C7) of the quinoline system.

-

C2-Position (Reactive): The C2-Br bond is activated by the adjacent nitrogen atom. The electron-deficient nature of the pyridine ring lowers the activation energy for oxidative addition by the Pd(0) species.

-

C7-Position (Latent): The C7-Cl bond behaves similarly to a chlorobenzene. It requires significantly higher temperatures or more electron-rich ligands (e.g., alkylphosphines) to undergo oxidative addition.

Visualization of Selectivity

The following diagram illustrates the kinetic preference for the C2 insertion.

Figure 1: Kinetic preference for Pd(0) insertion at the electron-deficient C2 position over the C7 benzenoid position.

Experimental Optimization Strategy

Before selecting a protocol, evaluate the boronic acid coupling partner.

| Variable | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₄ (Standard) | Sufficient for activated C2-Br; minimizes cost and bis-coupling risk. |

| Pd(dppf)Cl₂ (Advanced) | Use for sterically hindered boronic acids or if protodeboronation is observed. | |

| Base | Na₂CO₃ (2.0 M aq) | Mild enough to prevent hydrolysis; strong enough to activate boronic acid. |

| Solvent | DME / Water (3:1) | Excellent solubility for quinolines; water is essential for the transmetallation step. |

| Temp | 80–90 °C | Sufficient for C2 coupling. Avoid >100 °C to prevent C7 activation. |

Method A: Standard Thermal Protocol (SOP)

Best for: Unhindered aryl boronic acids and gram-scale synthesis.

Materials

-

2-Bromo-7-chloroquinoline (1.0 eq)

-

Aryl Boronic Acid (1.1 – 1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3–5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-7-chloroquinoline (1.0 eq) and the Aryl Boronic Acid (1.1 eq) in DME (0.1 M concentration relative to quinoline).

-

Deoxygenation: Sparge the solution with Argon or Nitrogen gas for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).

-

Base Addition: Add the aqueous Na₂CO₃ solution (2.0 eq) via syringe.

-

Reaction: Attach a reflux condenser. Heat the mixture to 85 °C (oil bath temperature) for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1]6) should disappear; the product is usually more polar.

-

-

Workup:

-

Dilute with Ethyl Acetate and water. Separate phases.

-

Extract aqueous layer 2x with Ethyl Acetate.

-

Pd Scavenging (Crucial): Wash combined organics with 5% aqueous L-Cysteine or thiourea solution to remove residual Palladium coordinated to the quinoline nitrogen.

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Method B: High-Efficiency Microwave Protocol

Best for: Sterically hindered substrates (ortho-substituted), electron-poor boronic acids, or rapid library generation.

Materials

-

Catalyst: Pd(dppf)Cl₂·DCM (2–5 mol%)

-

Base: K₃PO₄ (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure

-

Vial Loading: In a microwave process vial (2–5 mL), add 2-Bromo-7-chloroquinoline (1.0 eq), Boronic Acid (1.3 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

-

Solvent: Add Dioxane/Water mixture (4:1). Cap the vial.

-

Purge: Purge the headspace with Argon for 2 minutes.

-

Irradiation: Heat in a microwave reactor at 100 °C for 30–60 minutes .

-

Note: Do not exceed 110 °C to strictly maintain chemoselectivity.

-

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove palladium black. Rinse with MeOH/DCM.

-

Purification: Concentrate and purify via preparative HPLC or flash chromatography.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate complexity.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxidative addition failure | Switch to Method B . The bidentate ligand (dppf) and stronger base (Phosphate) facilitate the cycle. |

| Protodeboronation | Boronic acid instability | Use a Boronic Ester (Pinacol) instead of the acid. Switch base to KF or CsF (anhydrous conditions). |

| C7-Coupling (Byproduct) | Temperature too high | Strictly limit temperature to <95 °C . Reduce catalyst loading to 1 mol%. |

| Pd Contamination | N-coordination to Pd | Use SiliaMetS® Thiol scavenger resin or wash with aqueous Na₂S / Thiourea during workup. |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8392–8405. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Application Note: Strategic Utilization of 2-Bromo-7-chloroquinoline in High-Performance OLED Emitters

This Application Note is structured as a high-level technical guide for material scientists and synthetic chemists. It focuses on the strategic utilization of 2-Bromo-7-chloroquinoline as a bifunctional scaffold for high-efficiency OLED materials.

Executive Summary

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), 2-Bromo-7-chloroquinoline (CAS: N/A for generic, specific derivatives vary) serves as a critical "linchpin" intermediate.[1] Its structural value lies in its asymmetric di-halogenation , which enables site-selective functionalization.

This guide details the protocol for transforming this scaffold into Cyclometalated Iridium(III) Complexes —the industry standard for red/orange phosphorescent emitters. By leveraging the reactivity difference between the C2-Bromine and C7-Chlorine, researchers can precisely engineer the ligand structure to tune the HOMO/LUMO energy levels, thereby optimizing the device's External Quantum Efficiency (EQE) and color purity.

Chemical Logic & Mechanism

The Selectivity Advantage

The utility of 2-Bromo-7-chloroquinoline rests on the distinct electrophilicity of its two halogenated positions.

-

C2-Position (Bromine): The carbon at position 2 is adjacent to the pyridinic nitrogen. The electron-deficient nature of the C=N bond activates this position toward oxidative addition by Palladium(0) catalysts. Furthermore, the C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making it the kinetic site for cross-coupling.

-

C7-Position (Chlorine): The chlorine atom at position 7 is less reactive toward standard Suzuki/Stille conditions. It serves two roles:

-

Electronic Tuning: As an electron-withdrawing group (Inductive effect, -I), it stabilizes the LUMO of the resulting complex, often inducing a bathochromic (red) shift in emission.

-

Secondary Functionalization: It remains intact during the initial C2-coupling, allowing for a subsequent, harsher coupling step if extended conjugation is required.

-

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of the primary ligand, 2-Phenyl-7-chloroquinoline . Target: Selective arylation at C2, leaving C7-Cl intact.

Materials

-

Substrate: 2-Bromo-7-chloroquinoline (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.1 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.

-

Solvent: THF/Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology

-

Degassing (Critical): Charge the reaction vessel with solvents. Sparge with Argon or Nitrogen for 20 minutes to remove dissolved oxygen. Reason: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

Addition: Add 2-Bromo-7-chloroquinoline, Phenylboronic acid, and the base under a counter-flow of inert gas.

-

Catalyst Injection: Add Pd(PPh₃)₄ last. Seal the vessel immediately.

-

Reaction: Heat to reflux (approx. 75-80°C) for 12–16 hours.

-

Control Point: Do not exceed 90°C or use highly active ligands (e.g., S-Phos) at this stage, as this may activate the C7-Cl bond.

-

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting bromide should disappear; the product will fluoresce blue/green under UV (254/365 nm).

-

Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Validation Data:

-

¹H NMR: Look for the disappearance of the C2-H signal (if comparing to quinoline) or the shift of the neighboring protons. The integration must confirm the retention of the 7-Cl moiety (pattern analysis).

Protocol B: Synthesis of Heteroleptic Iridium(III) Complex

Objective: Coordination of the ligand to Iridium to form the active OLED emitter, Ir(7-Cl-pq)₂acac .

Step 1: Dimer Formation (The Non-Radiative Intermediate)

-

Mix: Combine 2-Phenyl-7-chloroquinoline (2.2 eq) with Iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 eq).

-

Solvent: 2-Ethoxyethanol/Water (3:1).

-

Condition: Reflux at 110°C for 24 hours under Nitrogen.

-

Observation: The solution will form a precipitate (usually yellow/orange). This is the chloro-bridged dimer:

. -

Isolation: Cool, filter the precipitate, wash with water and methanol. Do not purify by column; the dimer is sparingly soluble.

Step 2: Ancillary Ligand Exchange (The Emissive Complex)

-

Reactants: Suspend the Dimer (1.0 eq) in 2-Ethoxyethanol. Add Acetylacetone (acac) (2.5 eq) and Sodium Carbonate (Na₂CO₃) (5.0 eq).

-

Reaction: Heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. The product often precipitates or is extracted into DCM.

-

Purification: Flash chromatography (DCM/Hexane) followed by sublimation (essential for OLED device lifetime).

Visualization of Workflows

Diagram 1: Synthetic Pathway & Selectivity

This diagram illustrates the sequential functionalization logic, highlighting the reactivity difference between the Bromine and Chlorine sites.

Caption: Step-wise transformation of 2-bromo-7-chloroquinoline into a functional OLED emitter, exploiting C2 vs C7 reactivity.

Diagram 2: OLED Device Architecture

Where the synthesized material fits within the physical stack of the device.

Caption: Cross-section of an OLED device. The synthesized Iridium complex is doped into the Emissive Layer (EML).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Homocoupling of Boronic Acid | Ensure strict degassing; add Boronic acid slowly; check Pd catalyst activity (should be bright yellow, not black). |

| Mixture of Products | C7-Cl Activation | Lower reaction temperature (<80°C). Avoid electron-rich ligands (e.g., PCy₃) that facilitate aryl chloride activation. |

| Dimer Insoluble | Normal behavior | Do not attempt to dissolve the dimer for NMR. Proceed directly to the acac reaction (Step 2). |

| Device Voltage High | Impurities in Emitter | Sublimation is mandatory. Trace halides or Pd residues act as charge traps, increasing driving voltage. |

References

-

Site-Selective Coupling:Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Discusses the intrinsic electrophilicity of C2-quinoline vs other positions).

-

Source:

-

-

Iridium Complex Synthesis:Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application. (Provides the base protocol for 2-phenylquinoline Ir complexes).

-

Source:

-

-

General Suzuki Protocol:Suzuki-Miyaura Cross-Coupling: Practical Guide.

-

Source:

-

-

OLED Intermediates:Everything You Need to Know About OLED Material Intermediate.

-

Source:

-

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-7-chloroquinoline

A Guide to Overcoming Catalyst Poisoning and Ensuring Successful Synthesis

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Bromo-7-chloroquinoline. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and field-proven protocols from a Senior Application Scientist's perspective. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and optimize your reactions effectively.

Section 1: The Core Challenge - Understanding Catalyst Poisoning by Haloquinolines

The use of nitrogen-containing heterocycles like 2-Bromo-7-chloroquinoline in palladium-catalyzed cross-coupling reactions is essential for modern drug discovery.[1][2] However, these substrates present a notorious challenge: catalyst poisoning. Before troubleshooting a reaction, it's crucial to understand the root cause of this inhibition.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of a 2-Bromo-7-chloroquinoline coupling?

Catalyst poisoning occurs when a substance binds to the active palladium center and disrupts the catalytic cycle, slowing or completely halting the reaction.[3] In this case, the primary culprit is the quinoline substrate itself. The lone pair of electrons on the quinoline nitrogen atom is Lewis basic, allowing it to coordinate strongly to the electron-deficient palladium catalyst. This coordination can form a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity.[4]

Q2: How does the quinoline nitrogen "poison" the palladium catalyst?

The active catalyst in most cross-coupling cycles is a coordinatively unsaturated Pd(0) species.[5][6] The quinoline nitrogen acts as a ligand, competing with your desired phosphine ligand and substrates for a coordination site on the palladium. This binding occupies the metal's active site, preventing the crucial first step of the catalytic cycle—oxidative addition of the aryl halide—from occurring efficiently.[6] At elevated temperatures, this can also promote catalyst decomposition into inactive palladium black.[7][8]

Q3: Are both the bromine and chlorine atoms reactive?

Typically, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[9] This allows for selective coupling at the 2-position (bromo) while leaving the 7-position (chloro) intact for potential subsequent transformations. However, forcing conditions intended to overcome catalyst poisoning can sometimes lead to undesired side reactions at the chlorine position.

Visualization: The Mechanism of Catalyst Poisoning

The following diagram illustrates how the quinoline nitrogen can intercept and deactivate the active Pd(0) catalyst, preventing it from entering the productive catalytic cycle.

Caption: Catalyst poisoning by quinoline substrate.

Section 2: Proactive Strategies to Prevent Catalyst Poisoning

Success in coupling reactions with 2-Bromo-7-chloroquinoline hinges on a proactive strategy designed to minimize catalyst inhibition from the outset. This involves careful purification of starting materials and strategic selection of ligands, bases, and reaction conditions.

Substrate Quality Control: The First Line of Defense

Commercially available 2-Bromo-7-chloroquinoline may contain impurities that can act as catalyst poisons. Residual acids, bases, or metal contaminants from its synthesis can have a devastating impact on your reaction.[10]

Recommended Protocol: Recrystallization of 2-Bromo-7-chloroquinoline

-

Solvent Selection: Identify a suitable solvent system for recrystallization. A common choice is a mixture of ethanol and water or hexanes and ethyl acetate. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

-

Dissolution: In a clean flask, dissolve the crude 2-Bromo-7-chloroquinoline in the minimum amount of the hot solvent system.

-

Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly under vacuum. Ensure the material is completely free of solvent before use in the coupling reaction.

Strategic Selection of Reaction Components

The choice of ligand and base is the most critical factor in mitigating catalyst poisoning by the quinoline nitrogen.

Ligands: Steric Hindrance is Key

The ideal ligand should bind strongly to the palladium center, promoting the desired catalytic steps while sterically shielding the metal from the quinoline nitrogen. Bulky, electron-rich monophosphine ligands are the gold standard for this purpose.[11] N-heterocyclic carbene (NHC) ligands are also highly effective.[7][11]

| Ligand Type | Example(s) | Key Features & Rationale |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | These ligands possess bulky biaryl backbones that create a protective pocket around the palladium atom.[5] Their strong electron-donating ability increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step.[11] |

| Bulky Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | The large cone angle of this ligand provides significant steric bulk, effectively blocking the quinoline nitrogen from coordinating to the palladium center.[12] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors that form very stable bonds with palladium.[11] This robust Pd-NHC bond is less susceptible to displacement by the quinoline, leading to a more stable and active catalyst. PEPPSI-type precatalysts are often used with NHC ligands.[13] |

Bases: Avoid Coordination

The base is required to activate the boronic acid for transmetalation.[14] However, a strongly coordinating base can compete with other species for a site on the palladium, exacerbating catalyst inhibition. Therefore, weaker, non-coordinating inorganic bases are generally preferred.

| Recommended Bases | Rationale |

| Potassium Phosphate (K₃PO₄) | An effective and commonly used base for challenging Suzuki couplings.[15] Its moderate basicity and low coordinating ability make it an excellent choice. |

| Potassium Carbonate (K₂CO₃) | A standard, cost-effective base suitable for many Suzuki reactions. |

| Cesium Carbonate (Cs₂CO₃) | A stronger base that can sometimes improve reaction rates, but its higher solubility and basicity can also promote side reactions. |

| Potassium Fluoride (KF) | A mild base that is particularly useful when substrates are sensitive to stronger bases.[14] |

Optimizing Reaction Conditions

-

Temperature: While heating is often necessary, excessive temperatures (>100-110 °C) can accelerate catalyst decomposition, leading to the formation of palladium black.[8][16] It is often better to run the reaction for a longer time at a more moderate temperature (e.g., 80-90 °C).

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[13] Failure to properly degas solvents and maintain an inert atmosphere (Nitrogen or Argon) can lead to oxidation of the phosphine ligand and deactivation of the catalyst.

Section 3: Troubleshooting Guide - My Reaction Failed, What Now?

Even with careful planning, challenges can arise. This guide provides a logical workflow to diagnose and solve common problems encountered during the coupling of 2-Bromo-7-chloroquinoline.

Visualization: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting failed coupling reactions.

Q&A Troubleshooting

Q1: My reaction mixture turned black and the reaction stalled. What happened?

This indicates the formation of "palladium black," which is finely divided, insoluble palladium metal.[13] It signifies that your soluble, active Pd(0) catalyst has aggregated and precipitated out of the solution, effectively killing the reaction.

-

Causality: This is often caused by excessive heat, an insufficient ligand-to-palladium ratio, or the use of a ligand that forms a weak complex with palladium, which is then displaced by solvent or the quinoline.

-

Solutions:

-

Lower the Temperature: Reduce the reaction temperature to 80-90 °C and increase the reaction time.[8]

-

Use a More Robust Ligand: Switch to a bulky biaryl phosphine (like SPhos) or an NHC ligand, which form more stable complexes.[7]

-

Check Ligand Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, typically between 2:1 and 4:1 when generating the catalyst in situ.

-

Q2: My starting materials are being consumed, but I'm not getting my desired product. I see a byproduct that corresponds to the debrominated quinoline and/or homocoupled boronic acid.

This points towards issues with the transmetalation step or decomposition of the boronic acid partner. The most common side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (like water) before it can transmetalate to the palladium.[13]

-

Causality: Protodeboronation is often accelerated by high temperatures and the presence of water, especially under basic conditions. Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[13]

-

Solutions:

-

Use Anhydrous Conditions: While many Suzuki reactions tolerate water, switching to anhydrous solvents (like dioxane or toluene) and a carefully dried base (like K₃PO₄) can suppress this side reaction.

-

Use Boronate Esters: Boronic pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[13]

-

Adjust the Base: In some cases, using a milder base like KF can reduce the rate of decomposition.[14]

-

Q3: The reaction is clean, but it's extremely sluggish or there's no conversion at all.

This is the classic sign of severe catalyst poisoning, where the quinoline nitrogen has effectively shut down the catalyst before the reaction can begin.

-

Causality: The ligand you have chosen is not sufficient to prevent the quinoline from coordinating to the palladium center.

-

Solutions:

-

Increase Steric Bulk: This is the time to switch to the most sterically demanding ligands in your arsenal. P(t-Bu)₃ or highly hindered biaryl phosphines like XPhos are excellent candidates.

-

Re-purify Starting Material: Ensure your 2-Bromo-7-chloroquinoline is free from any acidic or coordinating impurities.

-

Screen Bases: A different base might alter the reaction kinetics favorably. K₃PO₄ is often a good starting point for difficult couplings.

-

Consider a Lewis Acid Additive: In some challenging cases with N-heterocycles, the addition of a Lewis acid like B(OMe)₃ has been shown to bind to the Lewis basic nitrogen, preventing it from poisoning the palladium catalyst. This strategy is particularly effective in anhydrous conditions.[13]

-

Section 4: Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-7-chloroquinoline. It is designed to proactively address the challenges of catalyst poisoning but should be seen as a template for further optimization.

Reaction: Suzuki-Miyaura Coupling of 2-Bromo-7-chloroquinoline with an Arylboronic Acid

-

Reagent Preparation:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-7-chloroquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

-

In a separate, small vial, prepare the catalyst premix: add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol %; ensure a Pd:Ligand ratio of 1:2.2).

-

-

Inerting the System:

-

Seal the reaction vial with a septum.

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

-

Solvent Addition:

-

Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of ~0.1 M) to the vial containing the substrates and base.

-

Briefly add the same degassed solvent to the catalyst premix vial and immediately transfer the catalyst slurry to the main reaction vial via syringe.

-

-

Reaction Execution:

-

Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.

-

Stir the reaction vigorously for 12-24 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Valle, G. D., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Stradiotto, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Reddit r/Chempros. (2022). Sonogashira Coupling Tips. [Link]

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. [Link]

-

Watson, D. A., et al. (2017). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research. [Link]

-

Buchwald, S. L., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Science. [Link]

-

Pérez-Temprano, M. H., et al. (2011). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

-

Ghora, P., et al. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules. [Link]

-

Colacot, T. J. (2015). Catalytic Cross-Coupling Reactions – Nobel Prize Catalysis. ResearchGate. [Link]

-

Bio, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Hartwig, J. F., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. [Link]

-

Kappe, C. O., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry. [Link]

-

Reddit r/chemistry. (2016). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Leitch, J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Zhang, Q., et al. (2023). Coupling effect of reaction conditions on the catalytic activity of Cu–Mn composite oxide catalysts for toluene. RSC Advances. [Link]

-

Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]

-

Ananikov, V. P., et al. (2023). Guideline for Elucidating Catalysts. ChemRxiv. [Link]

-

Chen, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]

-

Han, L.-B., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synlett. [Link]

-

Bäckvall, J.-E., et al. (2006). Solvent and Temperature Effects on the Platinum-Catalyzed Oxidative Coupling of 1-Naphthols. Advanced Synthesis & Catalysis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Stradiotto, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Klussmann, M., et al. (2017). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts. [Link]

-

Han, L.-B., et al. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]

-

Yang, D., et al. (2021). A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis. Organic Chemistry Frontiers. [Link]

-

Ananikov, V. P. (2020). Palladium Catalysts for Cross-Coupling Reaction. Molecules. [Link]

-